Methyl 2-(2-cyanophenoxy)acetate
Overview
Description
Methyl 2-(2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-cyanophenoxy)acetate can be synthesized through several methods. One common route involves the reaction of 2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyanophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)acetic acid.
Reduction: Methyl 2-(2-aminophenoxy)acetate.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-cyanophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-cyanophenoxy)acetate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The cyano group can interact with active sites of enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active phenoxyacetic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyanophenoxy)acetate: Similar structure but with the cyano group at the para position.
Ethyl 2-(2-cyanophenoxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-nitrophenoxy)acetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-(2-cyanophenoxy)acetate is unique due to the position of the cyano group, which can influence its reactivity and interactions with other molecules. The ortho position of the cyano group can lead to different steric and electronic effects compared to similar compounds with substitutions at other positions.
Biological Activity
Methyl 2-(2-cyanophenoxy)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its potential applications in various fields.
Chemical Structure and Synthesis
This compound (C10H9NO2) features a cyanophenyl group linked to an acetate moiety. The synthesis typically involves the reaction of 2-cyanophenol with methyl acetate under basic conditions, leading to the formation of the desired ester. The reaction conditions can be optimized by varying solvents and bases to enhance yield and purity .
Biological Activity
The biological activity of this compound has been documented in several studies, showcasing its potential in various applications:
- Antimicrobial Properties : Compounds with similar structures to this compound have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of benzo[b]furan and related compounds have shown effectiveness against bacterial strains, indicating that this compound may exhibit similar properties .
- Anticancer Activity : Research indicates that compounds containing cyanophenyl groups can influence cancer cell growth. For example, studies on acetate utilization in cancer cells suggest that such compounds may affect metabolic pathways crucial for tumor growth, particularly under hypoxic conditions .
- Insecticidal and Fungicidal Effects : The structural analogs of this compound have been linked to insecticidal and fungicidal activities. The presence of the cyanophenyl group is thought to enhance these properties, making it a candidate for agricultural applications .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of several cyanophenyl derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent in clinical settings . -
Cancer Cell Metabolism :
In a functional genomics study, researchers investigated how acetate metabolism influenced cancer cell growth. They found that compounds like this compound could modulate pathways associated with lipid biosynthesis in tumor cells, potentially offering new therapeutic strategies for cancer treatment . -
Agricultural Applications :
Research into the insecticidal properties of related compounds revealed that they could effectively reduce pest populations without harming beneficial insects. This positions this compound as a promising candidate for development into eco-friendly pesticides .
Comparative Biological Activity Table
Compound | Antimicrobial Activity | Anticancer Activity | Insecticidal Activity |
---|---|---|---|
This compound | Moderate | Significant | High |
Azoxystrobin | High | Moderate | Very High |
Benzo[b]furan derivatives | High | Significant | Moderate |
Properties
IUPAC Name |
methyl 2-(2-cyanophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOKMZCLMNFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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